S1P4 Functional Antagonism Potency
Vonifimod demonstrates potent functional antagonism at the S1P4 receptor with a reported IC50 of 94 nM in a β-arrestin recruitment assay . This value places it among the more potent S1P4-selective tool compounds, though head-to-head potency data against other advanced S1P4 antagonists (e.g., Cenerimod) is not publicly available in the same assay format. The compound acts as a functional antagonist, meaning it induces receptor internalization and degradation, a mechanism distinct from that of neutral antagonists or agonists.
| Evidence Dimension | Potency at S1P4 receptor (functional antagonism) |
|---|---|
| Target Compound Data | IC50 = 94 nM |
| Comparator Or Baseline | No direct comparator in identical assay; class-level benchmark: Cenerimod (S1P1 agonist) IC50 ~ 10 nM at S1P1; S1P4 activity not its primary target. |
| Quantified Difference | N/A (cross-study comparison limited by assay differences) |
| Conditions | β-arrestin recruitment assay in HEK293 cells overexpressing S1P4 |
Why This Matters
The 94 nM IC50 establishes Vonifimod as a bona fide, potent S1P4 tool for in vitro studies, enabling robust target engagement experiments at low micromolar concentrations.
